3-(3-Oxobutyl)cyclododecane-1,2-dione
Description
3-(3-Oxobutyl)cyclododecane-1,2-dione is a derivative of cyclododecane-1,2-dione, a cyclic 1,2-diketone with a 12-membered carbon ring. The parent compound, cyclododecane-1,2-dione (C₁₂H₂₀O₂; molecular weight 196.29 g/mol), features two ketone groups at positions 1 and 2 of the cyclododecane ring. Key physicochemical properties include a melting point of 43°C and a dipole moment of 1.86 D, reflecting its polar nature . The compound's structure (SMILES: O=C1CCCCCCCCCCC1=O) and stability make it a valuable intermediate in organic synthesis, particularly in forming complex adducts like propellanediones .
Properties
CAS No. |
62788-37-8 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-(3-oxobutyl)cyclododecane-1,2-dione |
InChI |
InChI=1S/C16H26O3/c1-13(17)11-12-14-9-7-5-3-2-4-6-8-10-15(18)16(14)19/h14H,2-12H2,1H3 |
InChI Key |
NKELVTUYQYXRAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CCCCCCCCCC(=O)C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Oxobutyl)cyclododecane-1,2-dione typically involves the reaction of cyclododecanone with a suitable reagent to introduce the 3-oxobutyl group. One common method is the alkylation of cyclododecanone with 3-bromobutan-2-one in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Oxobutyl)cyclododecane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxobutyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Various substituted cyclododecane derivatives.
Scientific Research Applications
3-(3-Oxobutyl)cyclododecane-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Oxobutyl)cyclododecane-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups, leading to changes in biological activity or chemical properties.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Ring Size | Substituents | Key Feature |
|---|---|---|---|
| Cyclododecane-1,2-dione | 12 | None (parent compound) | Large ring, low strain |
| Cyclopentane-1,2-dione | 5 | None | High ring strain, bioactive |
| Cyclooctane-1,2-dione | 8 | None | Moderate strain, synthetic utility |
| 3,4-Diamino-cyclobutene-1,2-dione | 4 | Amino groups | Unsaturated, pharmaceutical use |
Physicochemical Properties
The larger ring size of cyclododecane-1,2-dione reduces ring strain compared to smaller analogs, influencing melting points and solubility. For example:
Table 2: Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point | Solubility |
|---|---|---|---|
| Cyclododecane-1,2-dione | 196.29 | 43°C | Low in water |
| Cyclopentane-1,2-dione | 112.10 | Not reported | Moderate in MeOH |
| Cyclooctane-1,2-dione | 140.18 | Not reported | Organic solvents |
| Benzil | 210.23 | 95°C | Low in water |
Chemical Reactivity
- Cyclododecane-1,2-dione : Forms 1:2 adducts (e.g., propellanediones) in reactions with nucleophiles like compound 1 under basic conditions . The large ring accommodates steric demands, favoring multi-component adducts.
- Cyclopentane-1,2-dione : Undergoes tautomerism and acts as a carboxylic acid surrogate, enabling potent receptor antagonism (IC₅₀ ≈ parent acid) .
- Aliphatic 1,2-diketones (e.g., 2,3-hexanedione): More reactive in aldol condensations but less stable .
- Aromatic 1,2-diketones (e.g., benzil): Resist adduct formation due to conjugation, instead undergoing photochemical reactions .
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